molecular formula C11H11BrF2O B8031215 1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene

1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene

Cat. No.: B8031215
M. Wt: 277.10 g/mol
InChI Key: OOYJGQSNYXZKMI-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene is an organic compound with the molecular formula C11H11BrF2O It is a brominated aromatic compound that features a cyclopentyloxy group and two fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene typically involves the bromination of a precursor compound, such as 3-(cyclopentyloxy)-2,4-difluorobenzene. The bromination reaction can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene is unique due to the presence of both the cyclopentyloxy group and the fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1-bromo-3-cyclopentyloxy-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O/c12-8-5-6-9(13)11(10(8)14)15-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYJGQSNYXZKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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